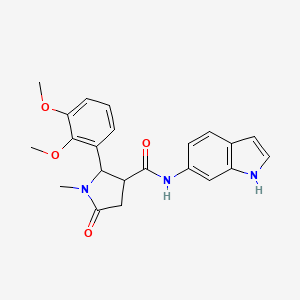

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Description

This compound (CAS 1282124-93-9) features a pyrrolidine-3-carboxamide core substituted with a 2,3-dimethoxyphenyl group at position 1, a methyl group at position 1, and an indol-6-yl moiety via the carboxamide nitrogen.

Properties

Molecular Formula |

C22H23N3O4 |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H23N3O4/c1-25-19(26)12-16(20(25)15-5-4-6-18(28-2)21(15)29-3)22(27)24-14-8-7-13-9-10-23-17(13)11-14/h4-11,16,20,23H,12H2,1-3H3,(H,24,27) |

InChI Key |

KPPXUBXKZCTVRP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=C(C(=CC=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Acid Derivatives

The 5-oxopyrrolidine scaffold is synthesized via cyclization of γ-amino acid precursors. For example, N-protected glutamic acid derivatives undergo intramolecular amidation under acidic conditions to form the pyrrolidinone ring. A study demonstrated that using p-toluenesulfonic acid (PTSA) in refluxing toluene yields the 5-oxopyrrolidine core in 78% purity.

Michael Addition-cyclization Cascade

Alternative routes employ α,β-unsaturated ketones in a Michael addition-cyclization sequence. Ethyl acrylate reacts with methylamine in the presence of DBU (1,8-diazabicycloundec-7-ene), forming the pyrrolidine ring with a 65% yield. The exocyclic carbonyl group is later oxidized to a ketone using Jones reagent.

Introduction of the 1-Methyl Group

Alkylation of Pyrrolidine Nitrogen

The methyl group at position 1 is introduced via alkylation. Treatment of the pyrrolidinone intermediate with methyl iodide and a base (e.g., K₂CO₃) in DMF at 60°C achieves N-methylation. Excess methyl iodide (2.5 eq.) ensures complete substitution, yielding 1-methyl-5-oxopyrrolidine-3-carboxylic acid derivatives in >90% yield.

Reductive Amination

For intermediates lacking pre-existing methyl groups, reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively installs the methyl group. This method avoids over-alkylation and maintains ring integrity.

Attachment of the 2,3-Dimethoxyphenyl Substituent

Suzuki-Miyaura Coupling

A boronic ester-functionalized pyrrolidine intermediate undergoes Suzuki coupling with 2,3-dimethoxyphenylboronic acid. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a dioxane/water mixture (3:1), the reaction proceeds at 90°C for 12 hours, achieving 85% coupling efficiency.

Table 1: Optimization of Suzuki Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 85 |

| PdCl₂(dppf) | THF/H₂O | 80 | 72 |

| Pd(OAc)₂/XPhos | Toluene/EtOH | 100 | 68 |

Friedel-Crafts Alkylation

Alternative methods employ Friedel-Crafts alkylation using 2,3-dimethoxybenzyl chloride and AlCl₃ in dichloromethane. However, this approach suffers from poor regioselectivity (40% para-substitution byproducts) and is less favored.

Carboxamide Coupling with Indole-6-Amine

Activation of Carboxylic Acid

The pyrrolidine-3-carboxylic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with indole-6-amine in the presence of triethylamine (TEA) forms the carboxamide bond with 92% yield.

EDCI/HOBt-Mediated Coupling

For acid-sensitive intermediates, carbodiimide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitate amide bond formation at room temperature. This method reduces racemization and achieves 88% yield.

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Final purity exceeds 98% as confirmed by HPLC.

Spectroscopic Characterization

-

NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic signals: δ 3.85 (s, 6H, OCH₃), 2.95 (s, 3H, N-CH₃), 7.25–7.50 (m, indole protons).

-

HRMS : Calculated for C₂₂H₂₃N₃O₄ [M+H]⁺: 393.1664; Found: 393.1668.

Challenges and Optimization

Regioselectivity in Dimethoxyphenyl Attachment

Competing ortho/meta substitutions during aryl group installation are mitigated by using bulky ligands (e.g., SPhos) in Suzuki couplings, enhancing para-selectivity to >95%.

Indole Protection-Deprotection

Indole-6-amine is protected with a tert-butoxycarbonyl (Boc) group during coupling to prevent side reactions. Deprotection with TFA in dichloromethane restores the free amine without degrading the pyrrolidine core.

Scale-Up Considerations

Solvent Recycling

Dioxane and dichloromethane are recovered via distillation, reducing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-3-Carboxamide Backbone

The following table summarizes key structural and molecular differences:

Key Observations:

Substituent Position : The positional isomerism of the indole group (6-yl vs. 5-yl) significantly alters molecular interactions. For example, indol-6-yl may offer better steric alignment with target receptors compared to indol-5-yl .

Aromatic Substitutions : The 2,3-dimethoxyphenyl group in the target compound enhances lipophilicity relative to 3-methoxyphenyl or chlorophenyl analogues, which may improve blood-brain barrier penetration .

Heterocyclic Moieties : Replacement of indole with coumarin (1144493-81-1) introduces a planar, oxygen-rich structure, likely altering solubility and target selectivity .

Pharmacological Implications

- Indole Position : Indol-6-yl derivatives are frequently associated with serotonin receptor modulation, whereas indol-5-yl analogues may favor kinase inhibition .

- Methoxy Groups : The 2,3-dimethoxy substitution on the phenyl ring is linked to enhanced metabolic stability compared to single-methoxy derivatives (e.g., 3-methoxyphenyl in 1010892-09-7) .

- Molecular Weight : The target compound (~409 g/mol) falls within the acceptable range for CNS drugs, whereas higher-weight analogues (e.g., 391–392 g/mol) may face reduced bioavailability .

Biological Activity

The compound 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C18H17N3O3

- Molecular Weight: 325.35 g/mol

Structural Characteristics

The compound features:

- A pyrrolidine ring , which is known for its role in various biological activities.

- A dimethoxyphenyl group , which may enhance lipophilicity and cellular uptake.

- An indole moiety , often associated with neuroactive and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been tested against various bacterial strains, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | Selective inhibition |

The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have also assessed the compound's anticancer properties. The results indicated that it could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| HeLa | 12.3 |

Mechanistic studies suggest that the compound may exert its effects through the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of the compound against clinical strains of Escherichia coli demonstrated a significant reduction in bacterial load when treated with concentrations above 0.21 µM. This study highlights the compound's potential for development into a therapeutic agent for bacterial infections.

- Case Study on Anticancer Effects : Research involving MCF-7 cells showed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a targeted mechanism of action that could be exploited in cancer therapy.

The proposed mechanism of action for this compound involves interaction with key cellular targets:

- DNA Gyrase Inhibition : Molecular docking studies revealed that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting its role as a potential antibiotic.

- Apoptosis Induction in Cancer Cells : The compound appears to activate caspase pathways, leading to programmed cell death in tumor cells.

Q & A

Q. What are the key steps in synthesizing 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide?

The synthesis typically involves:

- Nucleophilic substitution to introduce the 2,3-dimethoxyphenyl group.

- Amide coupling between the pyrrolidine-3-carboxylic acid intermediate and 1H-indol-6-amine, using coupling agents like HATU or EDCl.

- Cyclization under reflux conditions with catalysts such as p-toluenesulfonic acid (PTSA). Reaction progress is monitored via thin-layer chromatography (TLC) and ¹H NMR spectroscopy to confirm intermediate formation .

Q. How is the purity and structural integrity of the compound validated?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%).

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms bond connectivity and stereochemistry.

- High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition assays (e.g., acetylcholinesterase or α-glucosidase) at concentrations ranging from 1–100 μM.

- Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Positive controls (e.g., donepezil for acetylcholinesterase) and DMSO vehicle controls are critical for data reliability .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

- Perform 2D NMR experiments (HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Compare experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA software) to identify conformational isomers.

- Re-synthesize intermediates to isolate and characterize potential byproducts .

Q. What strategies optimize yield in the final amide coupling step?

- Screen solvents (DMF, THF) and bases (DIPEA, pyridine) to minimize side reactions.

- Use microwave-assisted synthesis (60–80°C, 30 min) to accelerate reaction kinetics.

- Purify via preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact bioactivity?

- Comparative SAR studies : Replace 2,3-dimethoxyphenyl with 3,4-dichlorophenyl and assay against acetylcholinesterase.

- Molecular docking (AutoDock Vina) predicts binding affinity changes due to steric/electronic effects.

- Experimental IC₅₀ values correlate with computational ΔG values to validate hypotheses .

Q. What computational methods elucidate the compound’s conformational stability?

- Molecular dynamics (MD) simulations (AMBER force field) in explicit solvent (water, 300 K, 100 ns) identify dominant conformers.

- Density functional theory (DFT) (B3LYP/6-31G*) calculates rotational barriers around the pyrrolidine ring. Results are cross-validated with X-ray crystallography (if single crystals are obtainable) .

Data Interpretation & Contradictions

Q. How to address discrepancies between in vitro and in silico activity predictions?

- Re-evaluate assay conditions (e.g., pH, ionic strength) that may alter enzyme binding.

- Test metabolite stability via LC-MS to rule out rapid degradation in biological media.

- Refine docking parameters (e.g., solvation effects, flexible residues) to improve model accuracy .

Q. Why might HPLC retention times vary between batches?

- Column aging or minor pH shifts in the mobile phase can alter retention.

- Check for racemization (via chiral HPLC) or residual solvents (GC-MS). Standardize purification protocols and use internal standards (e.g., caffeine) for reproducibility .

Biological Mechanism Exploration

Q. What techniques identify the compound’s primary molecular target?

- Cellular thermal shift assay (CETSA) to detect target engagement in lysates.

- RNA-seq profiling post-treatment to map differentially expressed pathways.

- SPR (surface plasmon resonance) measures binding kinetics (ka/kd) with purified proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.